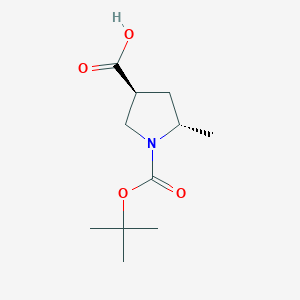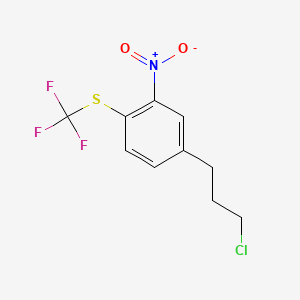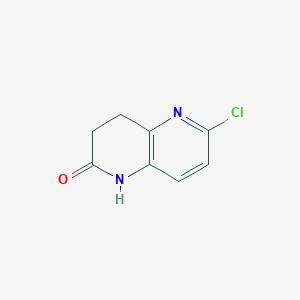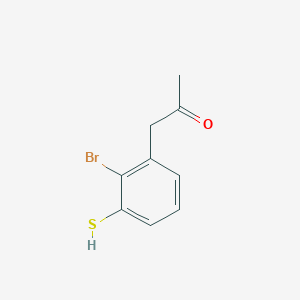
1-(2-Bromo-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring
准备方法
The synthesis of 1-(2-Bromo-3-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl derivative that contains the necessary functional groups.
Bromination: The phenyl derivative undergoes bromination to introduce the bromine atom at the desired position.
Mercapto Group Introduction: The mercapto group is introduced through a thiolation reaction, where a thiol reagent is used.
Propanone Attachment: The final step involves the attachment of the propanone moiety through a condensation reaction.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-(2-Bromo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Condensation: The propanone moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学研究应用
1-(2-Bromo-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Bromo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
相似化合物的比较
1-(2-Bromo-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-3-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(2-Bromo-3-hydroxyphenyl)propan-2-one:
1-(2-Bromo-3-aminophenyl)propan-2-one: Features an amino group, which can lead to different biological activities and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
属性
分子式 |
C9H9BrOS |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-(2-bromo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI 键 |
LFSRSPCIGPIVHV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


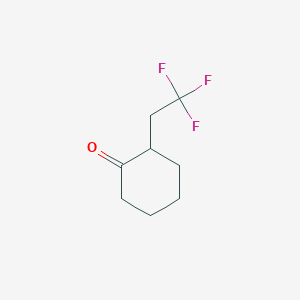
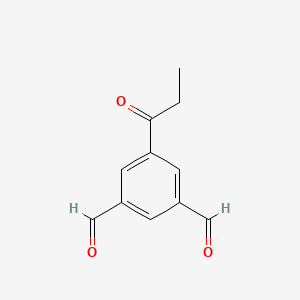
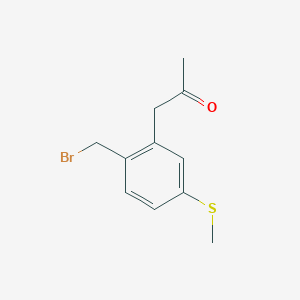

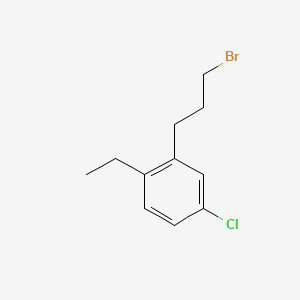


![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)

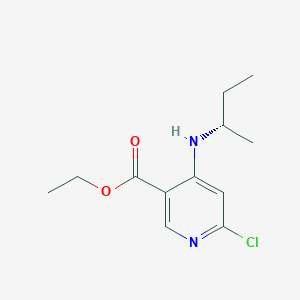
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
